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(3,4-Dibromophenyl)hydrazine

Cat. No.: B13608201
M. Wt: 265.93 g/mol
InChI Key: GAJWNTLEKRZSTO-UHFFFAOYSA-N
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Description

(3,4-Dibromophenyl)hydrazine ( 118305-41-2) is a brominated aryl hydrazine with the molecular formula C6H6Br2N2 and a molecular weight of 265.93 g/mol . It is a versatile organic building block prized in synthetic chemistry for constructing nitrogen-containing heterocycles and complex molecular architectures. As a key intermediate, its primary research value lies in its application in the synthesis of various hydrazone derivatives . These derivatives are of significant interest in medicinal chemistry due to their broad spectrum of potential pharmacological activities, which include anticancer, antimicrobial, and antiviral properties . The compound features both a hydrazine group and two bromine atoms on the phenyl ring. The hydrazine group acts as a strong nucleophile, readily undergoing condensation with carbonyl groups to form hydrazones . The bromine substituents serve as excellent handles for further functionalization via cross-coupling reactions, allowing researchers to elaborate the core structure and create diverse compound libraries for biological evaluation. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use, nor for personal application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Br2N2 B13608201 (3,4-Dibromophenyl)hydrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93 g/mol

IUPAC Name

(3,4-dibromophenyl)hydrazine

InChI

InChI=1S/C6H6Br2N2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2

InChI Key

GAJWNTLEKRZSTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)Br)Br

Origin of Product

United States

Synthetic Methodologies for 3,4 Dibromophenyl Hydrazine and Analogues

Classical Preparation Routes for Arylhydrazines

Traditional methods for the synthesis of arylhydrazines have long been established and are still widely employed due to their reliability and scalability. These routes typically involve the transformation of substituted anilines.

Diazotization and Reduction of Substituted Anilines

The most common classical method for preparing arylhydrazines is a two-step process involving the diazotization of a primary aromatic amine followed by the reduction of the resulting diazonium salt. thieme-connect.de For the synthesis of (3,4-Dibromophenyl)hydrazine, the starting material is 3,4-dibromoaniline.

The process begins with the diazotization of 3,4-dibromoaniline. This reaction is typically carried out by treating the aniline (B41778) with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures, generally between 0 and 5°C. This yields the corresponding diazonium salt, 3,4-dibromobenzenediazonium chloride.

A patent for a similar compound, 4-bromophenylhydrazine, describes using sodium metabisulfite (B1197395) as the reducing agent, with the reaction carried out at a controlled temperature of 10-35°C and a pH of 7-9. google.com Another patent highlights a continuous flow process that integrates diazotization, reduction, and acidic hydrolysis for the synthesis of phenylhydrazine (B124118) salts, which can be adapted for substituted anilines. justia.com

Reagent/ConditionRole/ParameterTypical Value/Range
Starting MaterialPrimary aromatic amine3,4-Dibromoaniline
Diazotizing AgentForms diazonium saltSodium Nitrite (NaNO₂)
AcidProvides acidic mediumHydrochloric Acid (HCl)
Temperature (Diazotization)Controls reaction rate0–5°C
Reducing AgentReduces diazonium saltStannous Chloride (SnCl₂), Sodium Sulfite (Na₂SO₃)
Temperature (Reduction)Controls reaction rate10–35°C
pH (Reduction)Influences reaction efficiency7–9 (with sodium metabisulfite)

Reductive Amination Approaches

Reductive amination is a versatile method for forming amines from carbonyl compounds. masterorganicchemistry.com While more commonly used for producing secondary and tertiary amines, it can be adapted for the synthesis of hydrazine (B178648) derivatives. ineosopen.org This approach involves the reaction of a carbonyl compound with a hydrazine to form a hydrazone, which is then reduced to the corresponding hydrazine derivative. nih.gov

For the synthesis of arylhydrazines, this would typically involve the reaction of an appropriate aldehyde or ketone with hydrazine, followed by reduction. However, direct application for the primary synthesis of this compound from a carbonyl precursor is less common than the diazotization route. More frequently, reductive amination is employed to further functionalize a pre-formed arylhydrazine. researchgate.net For example, 1-acyl-2-arylhydrazines can undergo reductive alkylation with carboxylic acids and sodium borohydride (B1222165) to yield 1-acyl-2-alkyl-2-arylhydrazines. researchgate.net

Recent advancements have explored the use of enzymes, such as imine reductases (IREDs), for reductive amination, offering a biocatalytic route to substituted hydrazines. nih.gov

Advanced Synthetic Strategies for Highly Substituted Arylhydrazines

To overcome some of the limitations of classical methods, such as harsh reaction conditions and limited functional group tolerance, modern synthetic strategies have been developed. These advanced methods are particularly useful for the synthesis of highly substituted and complex arylhydrazines.

Palladium-Catalyzed C-N Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-nitrogen (C-N) bonds. organic-chemistry.orgnih.gov This methodology allows for the coupling of aryl halides or triflates with hydrazines or their protected forms. uwindsor.ca The synthesis of arylhydrazines can be achieved by coupling an aryl halide with hydrazine hydrate (B1144303) or a protected hydrazine derivative. nih.govresearchgate.net

These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. uwindsor.ca The choice of ligand is crucial for the efficiency and scope of the reaction. For instance, the use of specific ligands allows for the coupling of even less reactive aryl chlorides. nih.gov A study reported the palladium-catalyzed coupling of aryl halides with benzophenone (B1666685) hydrazone, which serves as a protected form of hydrazine. uwindsor.ca The resulting arylhydrazone can then be hydrolyzed to yield the free arylhydrazine.

A notable development is the sodium sulfite-promoted, palladium-catalyzed Heck coupling and homo-coupling of arylhydrazines at room temperature, which expands the utility of these compounds in C-C bond formation. mdpi.com

ComponentExampleRole
Aryl Halide1,2-DibromobenzeneElectrophilic partner
Hydrazine SourceHydrazine hydrate, Benzophenone hydrazoneNucleophilic partner
CatalystPd(OAc)₂, [Cp*IrCl₂]₂Facilitates C-N bond formation
LigandDialkylphosphinobiaryl ligandsStabilizes and activates the catalyst
BaseNaO-t-Bu, KOH, Cs₂CO₃Activates the nucleophile
SolventToluene, Xylene, DMFReaction medium

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netorganic-chemistry.org This technology has been successfully applied to the synthesis of various heterocyclic compounds derived from arylhydrazines. mdpi.comyoutube.com

For instance, the microwave-assisted synthesis of 1-aryl-1H-indazoles involves the reaction of 2-halobenzaldehydes with phenylhydrazines, where the initial formation of the arylhydrazone and subsequent intramolecular cyclization are both accelerated by microwave irradiation. researchgate.net Similarly, substituted 1,2,4-triazoles can be efficiently synthesized from hydrazines and formamide (B127407) under microwave conditions without the need for a catalyst. organic-chemistry.org These examples demonstrate the potential of microwave heating to facilitate reactions involving arylhydrazines, suggesting its applicability in the synthesis of this compound derivatives.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of arylhydrazine synthesis, several approaches align with these principles.

One key area is the use of less hazardous reagents and solvents. For example, replacing toxic reducing agents like stannous chloride with more environmentally friendly alternatives is a desirable goal. Some methods utilize water as a solvent, which is a significant improvement over volatile organic compounds. researchgate.net

Catalytic methods, particularly those using earth-abundant metals or even metal-free systems, contribute to greener synthesis by reducing waste and energy consumption. rsc.orgrsc.org For example, a metal-free, one-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides using molecular oxygen as the oxidant has been reported. rsc.org Another study describes a visible-light-induced aerobic oxidation of arylhydrazines for the synthesis of ketones, which operates under metal-free conditions. rsc.org

Furthermore, acceptorless dehydrogenative coupling (ADC) reactions, catalyzed by ruthenium or iridium complexes, offer an atom-economical route to synthesize arylhydrazones and pyrazoles from arylhydrazines and alcohols or diols, with water and hydrogen gas as the only byproducts. organic-chemistry.orgorganic-chemistry.org These methods represent a significant step towards more sustainable chemical manufacturing.

Green Chemistry PrincipleApplication in Arylhydrazine Synthesis
Use of Safer SolventsEmploying water as a reaction medium. researchgate.net
Atom EconomyAcceptorless dehydrogenative coupling reactions with only H₂ and H₂O as byproducts. organic-chemistry.orgorganic-chemistry.org
Use of CatalysisPalladium, nickel, or ruthenium-catalyzed reactions with low catalyst loadings. organic-chemistry.orgnih.govorganic-chemistry.org
Use of Renewable FeedstocksBiocatalytic methods using enzymes like imine reductases. nih.gov
Design for Energy EfficiencyMicrowave-assisted synthesis to reduce reaction times and energy input. researchgate.netorganic-chemistry.org
Safer ChemistryMetal-free reaction conditions to avoid toxic metal waste. rsc.orgrsc.org

Reactivity and Transformational Chemistry of 3,4 Dibromophenyl Hydrazine Systems

Condensation Reactions for Hydrazone and Azine Formation

The nucleophilic nature of the terminal nitrogen atom in (3,4-dibromophenyl)hydrazine allows it to readily participate in condensation reactions with various electrophilic carbon centers, most notably the carbon atom of carbonyl groups.

This compound reacts with aldehydes and ketones in a classic condensation reaction to form the corresponding (3,4-dibromophenyl)hydrazones. This reaction is fundamental to its synthetic utility, as the resulting hydrazones are often stable, crystalline solids and serve as crucial intermediates for building more complex molecular architectures. The reaction typically proceeds by the nucleophilic attack of the hydrazine's terminal amino group on the carbonyl carbon, followed by the elimination of a water molecule.

The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction rate. Current time information in Bangalore, IN. The electron-withdrawing nature of the dibromophenyl group modulates the nucleophilicity of the hydrazine (B178648), influencing reaction kinetics. For instance, in an analogous reaction, (3,4-dichlorophenyl)hydrazine (B169366) was reacted with a complex butanoic acid derivative in ethanol (B145695) at room temperature, achieving a high yield of the corresponding hydrazone intermediate. archive.org This demonstrates the general applicability of this transformation.

Table 1: Synthesis of Hydrazones from (3,4-Dihalophenyl)hydrazine Analogs

Hydrazine ReactantCarbonyl ReactantSolventConditionsProductYieldReference
(3,4-Dichlorophenyl)hydrazine4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acidEthanolRoom Temp, 15 daysCorresponding (3,4-Dichlorophenyl)hydrazone85% archive.org
Phenylhydrazine (B124118)Benzaldehyde (B42025)EthanolRefluxN'-benzylidene-N-phenylhydrazineHigh
Hydrazine Hydrate (B1144303)3,4-DimethoxyacetophenoneEthanolReflux, 3h (catalytic acetic acid)[1-(3,4-Dimethoxy-phenyl)-ethylidene]-hydrazine

This table presents examples of hydrazone formation. While a specific example for this compound is not detailed in the cited literature, the reactions of its analogs are representative of the expected transformation.

Further reaction of a hydrazone can lead to other derivatives. Azines, characterized by the R₂C=N-N=CR₂ linkage, are typically formed from the reaction of hydrazine with two equivalents of an aldehyde or ketone. However, unsymmetrical azines can be synthesized by reacting a pre-formed hydrazone with a different carbonyl compound. For example, the hydrazone derivative 4-(3,4-dichlorophenyl)-4-hydrazono-N-(4-methylphenyl)-2-morpholinobutanamide reacts with formaldehyde (B43269) in refluxing butanol to yield the corresponding methylenehydrazono (an iminohydrazine derivative or azine) product. This type of reaction highlights the capability of the remaining N-H group in the hydrazone to undergo further condensation.

Cyclization Reactions for Heterocyclic Compound Synthesis

The true synthetic prowess of this compound and its derivatives is most evident in their use as building blocks for a wide range of heterocyclic compounds. The hydrazone intermediates derived from it are particularly important in these transformations.

The synthesis of pyrazoles and their dihydro-analogs, pyrazolines, is one of the most common applications of substituted hydrazines. The general and highly effective method involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. When this compound is used, it results in the formation of 1-(3,4-dibromophenyl)pyrazoles.

The reaction proceeds by initial condensation of the hydrazine with one carbonyl group to form a hydrazone, followed by an intramolecular cyclization via attack of the second nitrogen atom onto the other carbonyl group, and subsequent dehydration to form the aromatic pyrazole (B372694) ring. A variety of conditions can be employed, from refluxing in ethanol with catalytic acid to room temperature reactions in solvents like N,N-dimethylacetamide.

Pyrazolines are typically synthesized by the reaction of hydrazines with α,β-unsaturated ketones (chalcones). The reaction is believed to proceed via a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and dehydration. The resulting 1-(3,4-dibromophenyl)-4,5-dihydropyrazoles are valuable scaffolds in medicinal chemistry. For example, a pyrazoline derivative bearing a 4-bromophenyl group at the 1-position has been synthesized, indicating the feasibility of this reaction for di-substituted analogs.

Table 2: Representative Synthesis of Pyrazole and Pyrazoline Heterocycles

Hydrazine DerivativeCo-reactantHeterocyclic ProductReaction TypeReference
(3,4-Dichlorophenyl)hydrazineAcetylacetone (a 1,3-diketone)1-(3,4-Dichlorophenyl)-3,5-dimethylpyrazoleCyclocondensation
PhenylhydrazineSubstituted Chalcone (B49325) (α,β-unsaturated ketone)1,3,5-Triphenyl-2-pyrazolineCyclocondensation
4-Bromophenylhydrazine1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione1-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-phenyl-1H-pyrazoleCyclocondensation

This table illustrates common synthetic routes to pyrazoles and pyrazolines using substituted hydrazines analogous to this compound.

This compound is also a key starting material for constructing five-membered heterocycles containing three heteroatoms, such as triazoles and thiadiazoles.

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) rings often involves the cyclization of thiosemicarbazide (B42300) derivatives. This compound can be reacted with an isothiocyanate to form the corresponding N-(3,4-dibromophenyl)hydrazinecarbothioamide (a thiosemicarbazide). This intermediate can then undergo cyclization under various conditions, for instance, by reaction with hydrazine hydrate or in the presence of a base, to yield substituted 4H-1,2,4-triazole-3-thiols.

1,3,4-Thiadiazoles: Several routes exist for the synthesis of the 1,3,4-thiadiazole (B1197879) ring system. A common method involves the cyclization of N,N'-diacylhydrazines or thiosemicarbazides. For example, a substituted phenylhydrazine can be used to prepare a thiosemicarbazide, which is then cyclized with an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride to yield 2,5-disubstituted-1,3,4-thiadiazoles. Another efficient, one-pot synthesis involves the reaction of hydrazides with aldehydes using Lawesson's reagent, which facilitates the thionation and subsequent cyclization to the thiadiazole ring.

The incorporation of selenium into heterocyclic frameworks has led to compounds with unique chemical and biological properties. While direct cyclization of this compound to a selenadiazine is not commonly reported, its involvement in multi-component reactions provides a viable route. A notable one-pot synthesis of 1,3,4-selenadiazines involves the reaction of an aryl isoselenocyanate, a phenacyl halide, and hydrazine hydrate.

In this strategy, a likely mechanism involves the initial reaction between the isoselenocyanate and hydrazine to form a selenosemicarbazide (B1623166) intermediate. This intermediate then reacts with the phenacyl halide, followed by an intramolecular condensation to form the final 2-imino-1,3,4-selenadiazine ring system. By substituting hydrazine hydrate with this compound, this method could potentially be adapted to synthesize N-(3,4-dibromophenyl) substituted selenadiazines.

Quinazolinone Derivative Formation

The synthesis of quinazolinone scaffolds is a significant area of medicinal chemistry, and substituted hydrazines are key reactants in their construction. This compound serves as a critical nucleophile for introducing the 3,4-dibromophenyl moiety onto the 3-position of the quinazolinone ring system. A primary synthetic route involves the reaction of N-acylanthranilic acids, such as 2-acetamidobenzoic acid derivatives, with this compound. nih.gov This condensation reaction, typically facilitated by a dehydrating agent like phosphorus trichloride (B1173362) (PCl₃), leads to the formation of 3-(3,4-dibromophenyl)-substituted quinazolin-4(3H)-ones. nih.gov

Another effective method utilizes 3,1-benzoxazin-4-one derivatives as precursors. derpharmachemica.com For instance, a 6,8-dibromo-2-methyl-3,1-benzoxazin-4-one can react with hydrazine hydrate to yield a 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one. derpharmachemica.com By analogy, the reaction of a suitable benzoxazinone (B8607429) with this compound would directly yield the corresponding 3-(3,4-dibromophenyl)quinazolin-4(3H)-one derivative. These reactions are foundational for creating a library of compounds with potential pharmacological activities. derpharmachemica.comnih.gov

Table 1: Synthesis of Quinazolinone Derivatives
PrecursorReagentProductReaction Type
2-Acetamidobenzoic AcidThis compound / PCl₃2-Methyl-3-(3,4-dibromophenyl)quinazolin-4(3H)-oneCondensation/Cyclization
2-Methyl-3,1-benzoxazin-4-oneThis compound2-Methyl-3-(3,4-dibromophenyl)quinazolin-4(3H)-oneNucleophilic Acyl Substitution/Cyclization

Other Fused and Polycyclic Architectures Involving the Hydrazine Moiety

The hydrazine moiety of this compound is a versatile functional group for constructing a variety of fused and polycyclic heterocyclic systems beyond quinazolinones. Its derivatives are instrumental in synthesizing five-membered heterocycles like triazoles and thiadiazoles. For example, N'-acyl-N'-(dibromophenyl)hydrazine derivatives can undergo cyclization to form these rings. The reaction of N-thiobenzoyl-N'-(2,4-dibromophenyl)hydrazine with ethyl chloroformate is reported to produce 2-phenyl-4-(2,4-dibromophenyl)-1,3,4-thiadiazol-5-one. scholaris.ca Similarly, treatment with ethyl thiochloroformate can yield the same product. scholaris.ca The synthesis of 2-phenyl-4-(2,4-dibromophenyl)-1,3,4-triazol-5-one has also been successfully achieved from similar precursors. scholaris.ca

Furthermore, this compound can participate in the formation of fused pyrimidine (B1678525) rings, such as in pyrazolo[3,4-d]pyrimidines. The reaction of ethyl N-(4-cyano-1-aryl-1H-pyrazol-5-yl)formimidates with arylhydrazines, including substituted phenylhydrazines, yields 4-(arylhydrazinyl)-1H-pyrazolo[3,4-d]pyrimidines. semanticscholar.org This reaction proceeds via an initial cyclization followed by a Dimroth rearrangement to furnish the stable fused heterocyclic product. semanticscholar.org These synthetic strategies highlight the utility of this compound in creating complex polycyclic systems of interest in materials science and medicinal chemistry. google.comacs.org

Table 2: Formation of Fused Heterocycles from Dibromophenylhydrazine Derivatives
Hydrazine DerivativeReagentFused Heterocyclic ProductReference
N-Thiobenzoyl-N'-(2,4-dibromophenyl)hydrazineEthyl chloroformate2-Phenyl-4-(2,4-dibromophenyl)-1,3,4-thiadiazol-5-one scholaris.ca
N-Benzoyl-N'-(2,4-dibromophenyl)hydrazinePhosphorus pentasulfide, then cyclizing agent2-Phenyl-4-(2,4-dibromophenyl)-1,3,4-triazol-5-one scholaris.ca
This compoundEthyl N-(4-cyano-1-aryl-1H-pyrazol-5-yl)formimidate4-((3,4-Dibromophenyl)hydrazinyl)-1-aryl-1H-pyrazolo[3,4-d]pyrimidine semanticscholar.org

Oxidation Reactions of the Hydrazine Functionality

The hydrazine group in this compound and its derivatives is susceptible to oxidation, leading to the formation of various nitrogen-containing species, most commonly azo compounds. A notable example is the aerobic oxidation of ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate, a close analog, which is efficiently converted to the corresponding ethyl 2-(3,4-dichlorophenyl)azocarboxylate. rsc.org This transformation can be catalyzed by metal complexes, such as iron phthalocyanine, under an air atmosphere. rsc.orgresearchgate.net The resulting azo compounds are valuable reagents in their own right, for instance, in Mitsunobu reactions. rsc.org

The oxidation is not limited to catalytic methods. Chemical oxidants can also be employed. The oxidation of acylhydrazides to generate reactive acyldiazene intermediates has been demonstrated as a key step in the synthesis of 1,3,4-oxadiazoline derivatives. acs.org In the context of this compound, such oxidation would initially form a diazene (B1210634) (C₆H₃Br₂-N=NH), which is typically unstable and may be further oxidized or undergo subsequent reactions. The ultimate product of complete oxidation is dinitrogen gas. rsc.org

Mechanistic Investigations of Oxidative Pathways

The mechanism of hydrazine oxidation is complex and can proceed through several pathways depending on the oxidant and reaction conditions. One well-studied mechanism is proton-coupled electron transfer (PCET). rsc.org In the oxidation of hydrazine by a µ-oxo diiron(III) complex, the reaction involves the transfer of both an electron and a proton, which helps to overcome the energetically unfavorable first step. rsc.org Cyclic voltammetry studies indicate that while some oxidants have poor oxidizing capacity on their own, the PCET pathway facilitates the reaction at a moderate rate. rsc.org

For catalytic aerobic oxidations, such as the conversion of ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate using iron phthalocyanine, the mechanism involves a catalytic cycle where the metal center facilitates the electron transfer from the hydrazine to molecular oxygen. rsc.org Kinetic studies have shown that electron-withdrawing substituents on the phenyl ring, particularly halogens at the para-position, can promote the oxidation reaction. rsc.org Theoretical studies using molecular orbital calculations have proposed alternative pathways, including one initiated by the coordination of a hydroxyl group to a hydrazine hydrogen atom, followed by the elimination of water and subsequent electron emission from the nitrogen center. researchgate.net This pathway is suggested to be preferential for the oxidation of hydrazine itself. researchgate.net

Rearrangement Reactions Involving Hydrazidic Systems

Derivatives of this compound are known to participate in various intramolecular rearrangement reactions, which are powerful tools for synthesizing complex molecular structures that might be otherwise difficult to access. These reactions often involve the migration of an aryl group to a nitrogen atom within the hydrazine framework, leading to the formation of new carbon-nitrogen or nitrogen-nitrogen bonds and the construction of novel heterocyclic systems.

Smiles Rearrangements and Related Intramolecular Processes

The Smiles rearrangement is a classic intramolecular nucleophilic aromatic substitution that has been observed in systems derived from substituted phenylhydrazines. Specifically, hydrazonyl aryl ethers derived from N'-(2,4-dibromophenyl)hydrazine undergo a facile base-catalyzed Smiles rearrangement. scholaris.cacdnsciencepub.com In this process, an O-aryl group migrates to a terminal nitrogen atom of the hydrazine moiety. cdnsciencepub.com

The reaction proceeds via a proposed five-membered spirocyclic transition state (a Meisenheimer-type intermediate). scholaris.caumich.edu For example, a hydrazonyl aryl ether, upon treatment with a base, rearranges to form a more stable N-aroyl-N',N'-diarylhydrazine. cdnsciencepub.com Crossover experiments have confirmed that the rearrangement is an intramolecular process. scholaris.ca These rearranged products can then serve as precursors for subsequent cyclization reactions, leading to the formation of fused heterocycles like 4H-1,3,4-benzoxadiazines. cdnsciencepub.com

Table 3: Smiles Rearrangement in a Dibromophenylhydrazine Derivative
Starting Material TypeConditionsRearranged Product TypeKey Feature
Hydrazonyl aryl ether (from N'-(2,4-dibromophenyl)hydrazine)Base-catalyzed (e.g., warm base)N-Aroyl-N',N'-diarylhydrazineIntramolecular O-to-N aryl migration

Rearrangement Pathways in Derivatives of this compound

Beyond the Smiles rearrangement, derivatives of this compound can undergo other mechanistically distinct rearrangements. A notable example is the Dimroth rearrangement, which is frequently observed in the synthesis of fused nitrogen-containing heterocycles. semanticscholar.org

In the synthesis of pyrazolo[3,4-d]pyrimidines from the reaction of ethyl N-aryl-5-amino-4-cyanopyrazole imidates and arylhydrazines, the initially formed product is not the one expected from direct cyclization. Instead, the reaction proceeds to give a 4-substituted pyrazolo[3,4-d]pyrimidine, which is the product of a Dimroth rearrangement. semanticscholar.org This rearrangement involves the cleavage of the pyrimidine ring followed by rotation and re-cyclization to yield a thermodynamically more stable isomer where the exocyclic nitrogen and its substituent have been incorporated into the ring, and a ring nitrogen has become part of an exocyclic group. semanticscholar.org This pathway demonstrates the dynamic nature of these heterocyclic systems and provides a reliable route to specific isomers. semanticscholar.org

Advanced Spectroscopic Characterization Techniques and Structural Elucidation for 3,4 Dibromophenyl Hydrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of molecular structure, conformation, and dynamics. For derivatives of (3,4-Dibromophenyl)hydrazine, such as hydrazones formed by condensation with aldehydes or ketones, ¹H and ¹³C NMR are the primary tools for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical hydrazone derivative of this compound, distinct signals for the aromatic protons, the N-H proton of the hydrazine (B178648) moiety, and any protons from the condensed aldehyde or ketone would be expected.

The 3,4-dibromosubstituted phenyl ring gives rise to a characteristic pattern in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The three aromatic protons would appear as a set of coupled signals. Specifically:

The proton at the C2 position would likely appear as a doublet.

The proton at the C5 position would be a doublet of doublets, being coupled to both the C2 and C6 protons.

The proton at the C6 position would appear as a doublet.

The N-H proton of the hydrazine group is typically observed as a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature. In many hydrazone derivatives, this proton can be found at a downfield chemical shift (δ > 8.0 ppm). rsc.orgjrespharm.com Protons on the carbon adjacent to the imine group (C=N) would also have characteristic chemical shifts.

Illustrative ¹H NMR Data for a Hypothetical (3,4-Dibromophenyl)hydrazone Derivative (Note: This data is for illustrative purposes and not based on experimental results for a specific named compound.)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H-27.50d2.1
Aromatic H-57.25dd8.5, 2.1
Aromatic H-66.95d8.5
Hydrazone N-H9.50s (broad)-
Imine C-H8.10s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak. For a derivative of this compound, one would expect to see six distinct signals for the aromatic carbons, in addition to signals for the carbons from the derivative portion of the molecule.

The chemical shifts of the aromatic carbons are influenced by the electronegative bromine substituents. The carbons directly bonded to the bromine atoms (C3 and C4) would be expected to appear at a lower field (higher ppm value) compared to unsubstituted benzene, but their exact shifts are complex due to heavy atom effects. bhu.ac.inlibretexts.org The other aromatic carbons would also show distinct shifts based on their position relative to the bromine and hydrazine substituents. The carbon of the C=N imine bond in a hydrazone derivative typically appears in the range of δ 135-160 ppm. rsc.orglibretexts.org

Illustrative ¹³C NMR Data for a Hypothetical (3,4-Dibromophenyl)hydrazone Derivative (Note: This data is for illustrative purposes and not based on experimental results for a specific named compound.)

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C-1145.0
Aromatic C-2115.0
Aromatic C-3120.0
Aromatic C-4118.0
Aromatic C-5133.0
Aromatic C-6113.0
Imine C=N140.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra, especially for complex molecules. psu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). For a this compound derivative, COSY would confirm the coupling relationships between the H-2, H-5, and H-6 protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It is invaluable for assigning which proton signal corresponds to which carbon signal. For instance, the signals for the C2/H2, C5/H5, and C6/H6 pairs would be identified.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive method for identifying the presence of specific functional groups. In a derivative of this compound, key characteristic absorption bands would include:

N-H Stretching: The N-H bond of the hydrazine group typically shows a stretching vibration in the region of 3200-3400 cm⁻¹. rsc.orgjrespharm.com The exact position and shape of this band can indicate hydrogen bonding.

C=N Stretching: The imine group in a hydrazone derivative gives rise to a characteristic absorption in the 1600-1660 cm⁻¹ region. jrespharm.comarabjchem.org

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aromatic C=C ring stretching absorptions appear in the 1450-1600 cm⁻¹ range. researchgate.net

C-Br Stretching: The carbon-bromine stretching vibrations occur at lower frequencies, typically in the 500-700 cm⁻¹ region of the fingerprint range.

Illustrative FT-IR Data for a Hypothetical (3,4-Dibromophenyl)hydrazone Derivative (Note: This data is for illustrative purposes and not based on experimental results for a specific named compound.)

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Stretch3350Medium
Aromatic C-H Stretch3080Medium-Weak
C=N Stretch (Imine)1620Medium-Strong
Aromatic C=C Stretch1580, 1470Medium
C-Br Stretch680, 590Strong

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. researchgate.net It can provide valuable information about the carbon skeleton and low-frequency modes. For a this compound derivative, Raman spectroscopy would be especially effective for observing:

Symmetric Aromatic Ring Vibrations: The breathing modes of the phenyl ring often produce strong signals in the Raman spectrum.

C-Br Bonds: The carbon-bromine bonds are highly polarizable and therefore tend to give rise to strong Raman scattering signals at low frequencies, which can be useful for confirming the presence of the dibromo substitution. ias.ac.inrsc.org

C=N and C=C Bonds: These double bonds also produce characteristic Raman signals.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational characteristics of the molecule, aiding in a comprehensive structural confirmation.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable tool for characterizing the electronic transitions within molecules. For derivatives of this compound, such as hydrazones, UV-Vis spectra provide information on the conjugation and the presence of chromophoric groups.

A study on a series of (E)-1-benzylidene-2-(4-bromophenyl)hydrazine compounds, synthesized by condensing 4-bromophenylhydrazine with various substituted benzaldehydes, utilized UV-Vis spectroscopy to characterize the resulting hydrazones. The spectra were recorded in spectral grade methanol. worldscientificnews.com The absorption maxima (λmax) for these compounds are influenced by the electronic nature of the substituents on the benzaldehyde (B42025) ring. These electronic transitions are typically associated with π → π* and n → π* transitions within the conjugated system formed by the aromatic rings and the azomethine (-C=N-) group. For instance, in a series of N'-(substituted arylmethylidene)-4-nitrobenzenesulfonohydrazide derivatives, the electronic absorption spectra provide insights into the molecular structure. researchgate.net Similarly, the UV-Vis spectra of novel isonicotinic hydrazone derivatives have been used to confirm their structure. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable techniques for determining the molecular weight and elemental formula of this compound derivatives. These methods provide crucial confirmation of the successful synthesis of the target compounds.

In the characterization of various hydrazone derivatives, Electron Ionization Mass Spectrometry (EI-MS) and HRMS have been routinely employed. nih.govrsc.org For example, the mass spectra of newly synthesized hydrazone derivatives of 1,2,3-triazole were recorded to confirm their molecular structures. researchgate.net HRMS provides highly accurate mass measurements, often within 5 ppm, which allows for the unambiguous determination of the elemental composition of the synthesized molecules, confirming that the products have been formed without significant fragmentation under the ionization conditions. rasayanjournal.co.in

The fragmentation patterns observed in the mass spectra can also offer valuable structural information. The fragmentation of the hydrazone N-N bond is a common pathway observed under tandem mass spectrometry (ESI-MS/MS) conditions. lookchem.com For instance, in pentafluorophenylhydrazones, a principal fragmentation pathway involves the cleavage of the N–N bond of the hydrazone bridge. lookchem.com The study of these fragmentation trees helps in identifying unknown compounds and elucidating the structure of the synthesized derivatives. nih.gov

TechniqueApplication in this compound Derivative AnalysisKey Findings
MS Determination of molecular weight and fragmentation patterns.Confirms the mass of the synthesized compounds and provides structural clues through fragmentation.
HRMS Precise determination of elemental composition.Confirms the molecular formula with high accuracy, typically within 5 ppm error. rasayanjournal.co.in
EI-MS A common ionization method for mass spectrometry analysis of hydrazones.Used to characterize various hydrazone derivatives. nih.gov
ESI-MS/MS Study of fragmentation pathways.Reveals characteristic cleavage patterns, such as the N-N bond scission in the hydrazone linkage. lookchem.com

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is crucial for confirming the stoichiometry of newly synthesized this compound derivatives and serves as a final check of purity.

Numerous studies on hydrazone derivatives report the use of elemental analysis to validate their proposed structures. The experimentally found percentages of elements are compared with the theoretically calculated values for the expected molecular formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis and purity of the compound. For example, in the synthesis of novel 1,2-diazepine derivatives from a hydrazone intermediate, elemental analysis was performed, and the found values were in good agreement with the calculated values. derpharmachemica.com Similarly, for a series of substituted (E)-1-benzylidene-2-(4-bromophenyl)hydrazines and other hydrazone derivatives, elemental analysis was a key component of their characterization. scirp.orgarabjchem.orgdergipark.org.tr

Compound TypeAnalytical GoalOutcomeReference
Hydrazone DerivativesStoichiometric ConfirmationFound elemental percentages (C, H, N) align with calculated values. derpharmachemica.comscirp.orgarabjchem.orgdergipark.org.tr
(1Z)-1-[(2E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-ylidene]-2-(2,4-dinitrophenyl) hydrazine derivativePurity and Formula VerificationCalculated: C, 52.59%; H, 2.69%; N, 10.67%. Found: C, 52.54%; H, 2.72%; N, 10.63%. derpharmachemica.com
Indole-based Hydrazone DerivativeStructural ValidationAnalytical data for C15H12BrN3 confirmed the structure. scirp.org

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis has been successfully applied to various derivatives, such as hydrazones and pyrazolines formed from this compound precursors. rasayanjournal.co.inkfupm.edu.sa The resulting crystal structures provide definitive proof of the molecular connectivity and stereochemistry. For instance, the crystal structure of 1-[5-(4-Bromophenyl)-3-(4-Fluorophenyl)-4, 5-dihydro-1H-Pyrazol-1-yl]-2-Chloropropan-1-one, synthesized from a chalcone (B49325) and hydrazine hydrate (B1144303), was determined, revealing the pyrazoline ring in a normal envelope conformation. rasayanjournal.co.in Similarly, the structures of several 5-arylimino-1,3,4-thiadiazole derivatives have been confirmed by single-crystal X-ray diffraction, establishing the Z-geometry around the imino-phenyl double bond. nih.gov

The analysis provides detailed geometric parameters, including bond lengths and angles, which can be compared to values found in related structures. The molecular structures of isotypic diazene (B1210634) derivatives containing bromo- and chloro-substitutions have been shown to be non-planar, with specific dihedral angles between the phenyl rings. iucr.org

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonds, π-π stacking, and van der Waals forces, play a crucial role in stabilizing the crystal structure.

Conformational Analysis in the Crystalline State

The solid-state conformation of a molecule, as revealed by X-ray crystallography, provides a snapshot of its preferred spatial arrangement in the crystalline environment. For flexible molecules like many this compound derivatives, this analysis is particularly insightful.

Computational Chemistry and Theoretical Investigations of 3,4 Dibromophenyl Hydrazine and Its Derivatives

Electronic Structure and Molecular Orbital Analysis

Atomic Charge Distribution (e.g., Mulliken Atomic Charges)

The Mulliken method calculates net atomic populations by considering the electrons in each atomic orbital and dividing the overlap populations equally between the contributing atoms. uni-muenchen.de While computationally efficient and available in most quantum chemistry software, it is known that the results can be sensitive to the choice of the basis set used in the calculation. uni-muenchen.de

For (3,4-Dibromophenyl)hydrazine, a qualitative prediction of the charge distribution can be made based on the electronegativity of the constituent atoms. The nitrogen and bromine atoms, being highly electronegative, are expected to carry a negative partial charge. Conversely, the hydrogen atoms bonded to the nitrogen and carbon atoms are expected to be electropositive. The carbon atoms of the phenyl ring will exhibit varied charges due to the competing electronic effects of the substituents. The carbon atoms bonded directly to the electronegative bromine and nitrogen atoms (C3, C4, and C1) are anticipated to have a more positive character compared to the other ring carbons. Computational studies on various organic molecules confirm that heteroatoms like oxygen and nitrogen typically exhibit negative Mulliken charges, acting as donor atoms. niscpr.res.in

A detailed computational study would involve optimizing the geometry of this compound using a method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)) to subsequently perform a Mulliken population analysis. nih.gov The resulting data, as shown in the illustrative table below, provides quantitative insight into the electron distribution across the molecule.

Atom/GroupExpected Mulliken Charge SignRationale
Bromine (Br)Negative (-)High electronegativity, inductive electron withdrawal.
Nitrogen (N) of NHNegative (-)High electronegativity, lone pair of electrons.
Nitrogen (N) of NH₂Negative (-)High electronegativity, lone pair of electrons.
Carbon (C1, C3, C4)Positive (+)Bonded to electronegative N and Br atoms.
Hydrogen (H)Positive (+)Lower electronegativity compared to C and N.

Reaction Mechanism Studies and Transition State Characterization

Computational chemistry is an indispensable tool for elucidating the complex mechanisms of chemical reactions involving phenylhydrazine (B124118) derivatives. Theoretical studies allow for the exploration of reaction pathways, the characterization of transient intermediates, and the calculation of activation energies by locating transition state structures.

A classic and computationally studied reaction involving arylhydrazines is the Fischer indole (B1671886) synthesis, which converts a phenylhydrazine and an aldehyde or ketone into an indole. stackexchange.com Another significant reaction is the formation of pyrazoles from the condensation of hydrazines with β-dicarbonyl compounds. This process, while seemingly straightforward, involves a complex mechanistic landscape with multiple potential pathways. Computational methods, such as the semi-empirical PM3 calculations, have been used to rationalize the regioselectivity of this reaction. These studies investigate the stability of key intermediates, such as 3,5-dihydroxypyrazolidines, and the energy barriers of subsequent dehydration steps, which kinetically control the final isomer distribution.

Metabolic activation pathways of phenylhydrazine have also been investigated, suggesting the formation of reactive intermediates like phenyldiazine and the phenyl radical through oxidative processes. researchgate.net These theoretical explorations are crucial for understanding the bioactivation and potential toxicity of such compounds.

Furthermore, the reactivity of substituted phenylhydrazines is influenced by the electronic nature of the ring substituents. Studies on the reaction of substituted phenylhydrazines with oxyhemoglobin have shown that the reaction rate is sensitive to the position of substituents. nih.gov For instance, halogen atoms at the meta or para positions tend to increase the reaction rate, while ortho-substituents decrease it. nih.gov This highlights how the dibromo substitution pattern in this compound would modulate its reactivity compared to the unsubstituted parent compound. Computational modeling can quantify these electronic effects and predict their impact on reaction barriers and kinetics.

Conformational Landscape Exploration and Energetics

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods are employed to explore the potential energy surface of the molecule, identifying stable conformers (local minima) and the transition states that connect them.

The conformational landscape of this molecule is primarily defined by rotations around several key single bonds: the C1-N bond connecting the phenyl ring to the hydrazine (B178648) moiety, and the N-N bond of the hydrazine group itself. For the parent hydrazine molecule, ab initio calculations have identified a gauche conformation with a dihedral angle of approximately 95° as the most stable form. doi.org The barriers to rotation around the N-N bond are significant, with calculated values of 12.0 kcal/mol for the syn barrier and 1.6 kcal/mol for the anti barrier. doi.org

In this compound, the presence of the bulky dibromophenyl group introduces steric hindrance that significantly influences the rotational barriers and the relative energies of the conformers. Conformational analysis using methods like DFT can map out the energy profile as a function of the key dihedral angles (e.g., C2-C1-N-N and C1-N-N-H). This analysis reveals the most energetically favorable orientations of the hydrazine group relative to the aromatic ring. Studies on other substituted hydrazines, such as 1-acetyl-2-methylhydrazine, have similarly used DFT calculations to identify multiple stable conformers and have found that the calculated activation barriers for interconversion are in good agreement with experimental data. researchgate.net

The exploration of the conformational landscape is crucial, as different conformers can exhibit distinct dipole moments, reactivity, and abilities to bind to biological targets. Molecular modeling studies on substituted piperazines, for example, have demonstrated how conformational preferences can control binding to receptors. nih.gov

Dihedral AngleDescriptionExpected Influence on Conformation
C(2)-C(1)-N-NRotation around the C-N bondDetermines the orientation of the hydrazine group relative to the phenyl ring. Steric hindrance from the ortho-bromo substituent (at C3) will create a significant rotational barrier.
C(1)-N-N-HRotation around the N-N bondDefines the internal conformation of the hydrazine moiety (e.g., gauche vs. anti). The phenyl group acts as a large substituent, influencing the relative stability of these forms.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be directly correlated with experimental data to confirm molecular structures and interpret complex spectra. For this compound, theoretical calculations can provide valuable insights into its vibrational (FT-IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

The process typically begins with the geometry optimization of the molecule using a reliable quantum mechanical method, such as DFT with the B3LYP functional. nih.govchemrxiv.org Following optimization, harmonic vibrational frequency calculations can be performed. These calculations yield the theoretical FT-IR and Raman spectra. The computed wavenumbers, often scaled by an empirical factor to correct for anharmonicity and method limitations, can be compared with experimental spectra. chemrxiv.org This comparison, aided by tools like Potential Energy Distribution (PED) analysis, allows for a precise assignment of the observed vibrational bands to specific molecular motions. chemrxiv.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts are typically referenced against a standard compound (e.g., tetramethylsilane) and can be correlated with experimental NMR data to aid in structural elucidation and the assignment of resonances, especially for complex molecules. nih.gov

Electronic properties, such as the UV-Vis absorption spectrum, are predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption maxima (λ_max) observed experimentally. The calculated HOMO-LUMO energy gap is also a key parameter derived from these studies, providing information about the electronic excitation and charge transfer properties within the molecule. nih.gov The strong correlation often found between theoretical and experimental spectra serves as a validation for the computed structural and electronic properties of the molecule. niscpr.res.in

Role As Chemical Intermediates and Precursors in Advanced Organic Synthesis

Design and Synthesis of Complex Molecular Scaffolds

The unique structure of (3,4-Dibromophenyl)hydrazine makes it an ideal starting material for building complex heterocyclic frameworks, which are central to medicinal chemistry and materials science. Its primary application lies in condensation reactions with carbonyl-containing compounds to form key heterocyclic systems such as indoles and pyrazoles.

Fischer Indole (B1671886) Synthesis: One of the most prominent applications of arylhydrazines is the Fischer indole synthesis, a robust reaction for creating the indole scaffold. thermofisher.comrsc.org The reaction involves the acid-catalyzed condensation of a phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to yield the indole ring system. wikipedia.org When this compound is used, this synthesis provides a direct route to 5,6-dibromo-substituted indoles. The bromine atoms remain on the benzene ring portion of the indole, providing sites for subsequent chemical modifications. The versatility of this method allows for the synthesis of a wide range of substituted indoles by simply varying the carbonyl partner. thermofisher.com

Table 1: Synthesis of 5,6-Dibromoindole Scaffolds via Fischer Indole Synthesis

Carbonyl Precursor Acid Catalyst Resulting 5,6-Dibromoindole Scaffold
Pyruvic acid HCl, H₂SO₄ 5,6-Dibromoindole-2-carboxylic acid
Acetone Polyphosphoric acid 2-Methyl-5,6-dibromoindole
Cyclohexanone p-Toluenesulfonic acid 5,6-Dibromo-1,2,3,4-tetrahydrocarbazole

Pyrazole (B372694) Synthesis: this compound is also a key building block for the synthesis of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The most common synthetic route is the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. nih.govdergipark.org.tr This reaction typically proceeds with high regioselectivity. The use of this compound leads to the formation of 1-(3,4-Dibromophenyl)-substituted pyrazoles. These structures are of significant interest in medicinal chemistry. nih.gov

Table 2: Synthesis of N-(3,4-Dibromophenyl)pyrazole Scaffolds

1,3-Dicarbonyl Precursor Reaction Conditions Resulting Pyrazole Scaffold
Acetylacetone Reflux in ethanol (B145695) 1-(3,4-Dibromophenyl)-3,5-dimethyl-1H-pyrazole
Dibenzoylmethane Acetic acid, heat 1-(3,4-Dibromophenyl)-3,5-diphenyl-1H-pyrazole
Ethyl acetoacetate Reflux in ethanol/acid 1-(3,4-Dibromophenyl)-3-methyl-1H-pyrazol-5(4H)-one

Pyridazine Synthesis: Furthermore, this compound can be employed in the synthesis of pyridazine and pyridazinone scaffolds. These six-membered heterocycles are prepared by reacting hydrazines with 1,4-dicarbonyl compounds, γ-keto acids, or related precursors. nih.govresearchgate.net This leads to the formation of pyridazines bearing the 3,4-dibromophenyl substituent, which can be further elaborated into more complex fused heterocyclic systems. researchgate.net

Methodologies for Diverse Chemical Library Generation

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of diverse compounds for screening. nih.gov this compound is an excellent substrate for these methodologies due to its ability to participate in reliable chemical reactions and the presence of functional groups that allow for diversification.

Hydrazone Libraries: A straightforward approach to library generation is the synthesis of hydrazones. By reacting this compound with a collection of diverse aldehydes and ketones, a library of corresponding (3,4-Dibromophenyl)hydrazones can be quickly assembled. christopherking.name This "building block" approach allows for the systematic variation of one part of the molecule while keeping the core structure constant.

Table 3: Example of a Combinatorial Hydrazone Library Generation

This compound + Aldehyde Building Blocks (R-CHO) Resulting Hydrazone Library
Br₂-Ph-NHNH₂ + Benzaldehyde (B42025) N'-(phenylmethylene)-3,4-dibromobenzohydrazide
Br₂-Ph-NHNH₂ + 4-Nitrobenzaldehyde N'-(4-nitrobenzylidene)-3,4-dibromobenzohydrazide
Br₂-Ph-NHNH₂ + 2-Furaldehyde N'-(furan-2-ylmethylene)-3,4-dibromobenzohydrazide

Scaffold Decoration: A more advanced strategy involves using the heterocyclic scaffolds synthesized in section 6.1 as a template for further diversification. The two bromine atoms on the phenyl ring of the indole or pyrazole core serve as versatile synthetic handles. These positions are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. wikipedia.org This allows for the "decoration" of the core scaffold with a wide range of different chemical groups, enabling the generation of vast and structurally diverse chemical libraries from a single precursor. For instance, a 5,6-dibromoindole core can be reacted with an array of boronic acids (Suzuki coupling) to introduce new aryl or alkyl groups at the 5- and 6-positions, dramatically increasing molecular diversity.

Synthetic Routes to Novel Functional Materials (Excluding Material Properties)

This compound is not only a precursor to discrete molecular scaffolds but also serves as a foundational building block in the synthesis of polymeric functional materials. The synthetic routes to these materials leverage the formation of stable heterocyclic monomers, which are subsequently polymerized.

Synthesis of Polymerizable Heterocyclic Monomers: The initial step involves the synthesis of a stable, functionalized heterocyclic monomer using this compound. For example, a 1-(3,4-Dibromophenyl)-3,5-di(thiophen-2-yl)-1H-pyrazole can be synthesized through the cyclocondensation of this compound with 1,3-di(thiophen-2-yl)propane-1,3-dione. The resulting monomer contains a central pyrazole core with two bromine atoms on the phenyl group and thiophene units that can facilitate electronic conjugation.

Polymerization via Cross-Coupling Reactions: The dibromo-functionality of the monomer is crucial for the subsequent polymerization step. These monomers can undergo palladium-catalyzed cross-coupling polycondensation reactions, such as Sonogashira or Suzuki coupling, to form linear conjugated polymers. researchgate.net For instance, a Sonogashira cross-coupling polymerization of a dibrominated pyrazole monomer with a di-alkyne comonomer would result in a polymer chain with alternating pyrazole and alkyne units. The ability to pre-design the monomer using this compound allows for precise control over the structure of the resulting polymer backbone. This synthetic strategy provides a route to novel classes of conjugated polymers derived from hydrazine precursors.

Analytical Chemistry Methodologies for Arylhydrazine Compounds

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of arylhydrazines, providing powerful separation of target analytes from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used chromatographic methods.

Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of arylhydrazines and their derivatives. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For arylhydrazines, C18 columns are frequently employed as the stationary phase due to their hydrophobicity, which allows for effective retention and separation of these relatively nonpolar molecules. For instance, an Inertsil ODS-3V column (250 mm × 4.6 mm, 5µm) has been successfully used for the analysis of hydrazine (B178648) derivatives. rasayanjournal.co.in

Method development often involves pre-column derivatization to enhance the detectability of hydrazine compounds, which may lack a strong chromophore. nih.gov Aldehydes, such as salicylaldehyde or 4-nitrobenzaldehyde, are common derivatizing agents. rasayanjournal.co.inrsc.org The reaction forms a hydrazone, which typically exhibits a strong UV absorbance at a longer wavelength, shifting it away from potential interferences from the sample matrix. rsc.org For example, the derivatization of phenylhydrazine (B124118) with 4-nitrobenzaldehyde shifts the maximum absorption wavelength to 416 nm. rsc.org

The mobile phase composition is a critical parameter that is optimized to achieve good peak shape and resolution. A typical mobile phase for arylhydrazine analysis consists of a mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent like methanol or acetonitrile. rasayanjournal.co.inpensoft.net Gradient elution may be employed to separate complex mixtures. google.com The detector of choice is often a UV-Vis detector, set at the wavelength of maximum absorbance of the derivatized or underivatized analyte. rasayanjournal.co.inpensoft.net

Table 1: Example HPLC Method Parameters for Arylhydrazine Analysis

Parameter Condition Source
Column Inertsil ODS-3V (250 mm × 4.6 mm, 5µm) rasayanjournal.co.in
Mobile Phase Buffer:Methanol (25:75 v/v) (Buffer: 10g Ammonium dihydrogen phosphate in 1000 mL water) rasayanjournal.co.in
Flow Rate 1.0 mL/min rasayanjournal.co.in
Detection UV at 360 nm rasayanjournal.co.in
Derivatizing Agent Salicylaldehyde rasayanjournal.co.in

Gas chromatography is another powerful technique for the analysis of arylhydrazines, particularly for volatile or semi-volatile compounds. However, due to the polar nature and potential thermal instability of many hydrazine compounds, derivatization is often a necessary step to improve their chromatographic properties. libretexts.orgresearchgate.net

The primary goals of derivatization in GC are to increase volatility, improve thermal stability, and enhance detector response. colostate.edu Common derivatization reactions for compounds with active hydrogens (-NH) like arylhydrazines include silylation, acylation, and alkylation. libretexts.org For example, reacting an analyte with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens with less polar trimethylsilyl (TMS) groups, making the resulting derivative more volatile and suitable for GC analysis. sigmaaldrich.com

Another approach is to form hydrazones by reacting the arylhydrazine with a ketone or aldehyde, such as acetone or 2-furaldehyde. nih.gov This creates a more stable and often more volatile derivative that can be readily analyzed. The choice of column is typically a non-polar or medium-polarity capillary column, such as one with a 6% cyanopropylphenyl-94% dimethylpolysiloxane stationary phase. nih.gov A Flame Ionization Detector (FID) is commonly used for detection due to its good sensitivity for organic compounds.

Table 2: Common Derivatizing Agents for GC Analysis of Hydrazines

Derivatizing Agent Type Example Reagent Target Functional Group Resulting Derivative Source
Silylating Agent BSTFA -NH, -OH Trimethylsilyl (TMS) ether/amine sigmaaldrich.com
Acylating Agent Acetic Anhydride -NH, -OH Acetyl derivative libretexts.org
Alkylating Agent Pentafluorobenzyl bromide (PFBBr) -NH, -OH, -SH PFB derivative researchgate.net
Hydrazone Formation Acetone Hydrazine Acetone phenylhydrazone nih.gov

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a simple, cost-effective, and rapid alternative for the quantification of arylhydrazines. These methods are typically based on a chemical reaction that produces a colored product (a chromogen), the absorbance of which can be measured using a UV-Visible spectrophotometer. semanticscholar.org

A common strategy involves the reaction of the hydrazine functional group with a specific derivatizing agent. For instance, trinitrobenzenesulfonic acid reacts with hydrazine and hydrazides to produce distinctively colored chromogens. nih.gov The reaction with hydrazine yields a product with a maximum absorbance (λmax) at 570 nm, while hydrazides produce chromogens with λmax values at 385 nm and 500 nm. nih.gov This difference in absorption maxima allows for the simultaneous determination of hydrazine and hydrazides in a mixture. nih.gov

Other reagents used for the spectrophotometric determination of hydrazines include 5-Nitro-2-furaldehyde and p-dimethylaminobenzaldehyde (PDAB). semanticscholar.orgresearchgate.net The reaction conditions, such as pH, temperature, and reagent concentration, must be carefully optimized to ensure complete reaction and stable color development. The concentration of the arylhydrazine in the sample is then determined by comparing its absorbance to a calibration curve prepared from standards of known concentrations.

Table 3: Spectrophotometric Methods for Hydrazine Compound Determination

Reagent Analyte λmax of Product Key Feature Source
Trinitrobenzenesulfonic acid Hydrazine 570 nm Allows simultaneous determination with hydrazides nih.gov
Trinitrobenzenesulfonic acid Hydrazides 385 nm & 500 nm Forms different chromogens than hydrazine nih.gov
5-Nitro-2-furaldehyde Hydrazine, Methylhydrazine, 1,1-Dimethylhydrazine Varies Forms colored derivatives with different absorption bands researchgate.net

Method Development and Validation Protocols (Excluding Regulatory Context)

The development and validation of an analytical method are crucial to ensure that it is suitable for its intended purpose. Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target analyte. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). rasayanjournal.co.inscholarsresearchlibrary.com

Specificity: This ensures that the signal measured is from the analyte of interest and not from interfering components in the sample matrix. In HPLC, this is often demonstrated by showing that the analyte peak is well-resolved from other peaks. rasayanjournal.co.in

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. rasayanjournal.co.inscirp.org A correlation coefficient (r²) close to 1 indicates good linearity. rasayanjournal.co.in

Range: The range is the interval between the upper and lower concentration levels of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. scirp.org

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the spiked amount that is recovered is calculated. rasayanjournal.co.inscholarsresearchlibrary.com

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. rasayanjournal.co.inscholarsresearchlibrary.com

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. scholarsresearchlibrary.com

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. scholarsresearchlibrary.com

Table 4: Summary of Method Validation Parameters

Parameter Description Typical Acceptance Criteria Source
Linearity Proportionality of signal to concentration Correlation Coefficient (r²) ≥ 0.99 rasayanjournal.co.in
Accuracy Closeness to the true value Recovery within 80-120% scholarsresearchlibrary.com
Precision Agreement between repeated measurements Relative Standard Deviation (RSD) ≤ 5% rasayanjournal.co.in
Robustness Unaffected by small, deliberate variations in method parameters Consistent results with varied parameters (e.g., flow rate, pH) rasayanjournal.co.in

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